molecular formula C12H14FNO2 B3075107 1-(3-Fluoro-benzyl)-pyrrolidine-2-carboxylic acid CAS No. 1026092-99-8

1-(3-Fluoro-benzyl)-pyrrolidine-2-carboxylic acid

Cat. No. B3075107
CAS RN: 1026092-99-8
M. Wt: 223.24 g/mol
InChI Key: WYGYNDJPCNHNRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

     F      | H₂N-C-COOH      |      CH₂      |      C₆H₄ 

Scientific Research Applications

Co-Crystal Structure Analysis The study by Chesna et al. (2017) presents the co-crystal structure of benzoic acid and zwitterionic l-proline, showcasing the application of non-centrosymmetric co-crystallization. This method allows for the growth of crystals containing typically centrosymmetric components in a chiral space group, offering insights into molecular interactions and structural analysis (Chesna et al., 2017).

Synthesis and Antibacterial Activity Research by Asahina et al. (2008) explores the synthesis and antibacterial activity of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives. These compounds demonstrate potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates, highlighting the potential of such compounds in addressing antibiotic resistance (Asahina et al., 2008).

Cholinesterase Inhibition for Neurodegenerative Disorders Pizova et al. (2017) have synthesized a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates and evaluated their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds show moderate inhibitory effects on AChE and comparable activity to rivastigmine against BChE, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease (Pizova et al., 2017).

Lanthanide-based Coordination Polymers Sivakumar et al. (2011) have developed lanthanide-based coordination compounds characterized by aromatic carboxylic acids. These complexes exhibit interesting photophysical properties, which could be harnessed in materials science for applications such as luminescent materials and sensors (Sivakumar et al., 2011).

Modulation of Cannabinoid Receptors Price et al. (2005) investigated novel compounds at the cannabinoid CB1 receptor, revealing that these compounds bind allosterically to the receptor and induce conformational changes. This study opens up new avenues for the development of therapeutic agents targeting cannabinoid receptors for various medical conditions (Price et al., 2005).

Future Directions

: 3-Fluorobenzyl chloride MSDS : Benzoyl chloride, 3-fluoro- - NIST Chemistry WebBook : 4-Fluorobenzoyl chloride MSDS

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-4-1-3-9(7-10)8-14-6-2-5-11(14)12(15)16/h1,3-4,7,11H,2,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGYNDJPCNHNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-benzyl)-pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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